2,5-Diazaspiro[3.5]nonane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1334499-64-7 |
|---|---|
Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2,5-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-4-9-7(3-1)5-8-6-7;;/h8-9H,1-6H2;2*1H |
InChI Key |
SWBBWEUABZWWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CNC2.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5 Diazaspiro 3.5 Nonane Dihydrochloride
Approaches to Spirocyclic Core Formation
The formation of the spirocyclic core is the most challenging aspect of the synthesis, requiring the construction of a sterically hindered quaternary carbon center.
Cyclization Reactions for Spiro[3.5]nonane Scaffolds
Various cyclization reactions have been successfully employed to create the spiro[3.5]nonane scaffold. A key method involves a double intramolecular cyclization of a precursor containing two reactive sites. For instance, a di-amide derivative can undergo a base-mediated cyclization to form the spirocyclic core. Another approach utilizes a multi-step sequence starting from 3-oxocyclobutanecarboxylic acid, which is converted to a key intermediate, ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate, before undergoing further transformations to build the piperidine (B6355638) ring.
Construction of Quaternary Carbon Centers in Azaspiro Systems
The creation of the central quaternary carbon is a pivotal step. One effective strategy involves the use of a gem-disubstituted cyclobutane (B1203170) derivative as a starting material. For example, a synthetic route can commence with the alkylation of ethyl cyanoacetate (B8463686) with 1,1-bis(bromomethyl)cyclobutane. This reaction directly establishes the quaternary spiro-carbon at an early stage of the synthesis.
Introduction and Manipulation of Nitrogen Atoms within the Spiro System
The incorporation of the two nitrogen atoms into the spirocyclic framework is typically achieved through the use of protected amine synthons or by the transformation of other functional groups. A common strategy involves the use of benzylamine (B48309) as a source of nitrogen. For instance, the reaction of a dibromide with benzylamine can be used to form the piperidine ring. The second nitrogen atom, for the azetidine (B1206935) ring, can be introduced via reduction of a nitrile group followed by cyclization.
Protecting Group Strategies in the Synthesis of Diazaspiro[3.5]nonane Derivatives
The use of protecting groups is indispensable for managing the reactivity of the two nitrogen atoms and ensuring the desired regiochemical outcome. The choice of protecting groups is critical and must be compatible with the various reaction conditions employed throughout the synthesis.
The benzyl (B1604629) (Bn) group is a frequently used protecting group for the amine functionalities. It is stable under a variety of conditions and can be readily removed at a later stage by catalytic hydrogenolysis. Another widely used protecting group is the tert-butoxycarbonyl (Boc) group, which is easily introduced and can be removed under mild acidic conditions. The strategic use of orthogonal protecting groups, such as Boc and Bn, allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of the other.
| Protecting Group | Abbreviation | Removal Conditions |
| Benzyl | Bn | Catalytic Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Mild Acidic Conditions |
Salt Formation Methodologies: Preparation of Dihydrochloride (B599025) Salts
The final step in the synthesis is the formation of the dihydrochloride salt, which enhances the stability and solubility of the compound. This is typically achieved by treating a solution of the free base, 2,5-diazaspiro[3.5]nonane, with a solution of hydrochloric acid. The free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or diethyl ether. An ethereal solution of hydrogen chloride is then added, leading to the precipitation of the 2,5-diazaspiro[3.5]nonane dihydrochloride salt. The resulting solid is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any excess acid, and dried under vacuum to yield the final product.
Synthetic Routes to Specific Analogs and Derivatives of 2,5-Diazaspiro[3.5]nonane
The versatility of the diazaspiro[3.5]nonane core allows for the synthesis of a wide array of analogs and derivatives through modifications at the nitrogen atoms. These modifications are essential for tuning the physicochemical and pharmacological properties of the final compounds.
N-substitution is a primary strategy for elaborating the diazaspiro[3.5]nonane scaffold. This can involve the introduction of various functional groups to modulate biological activity.
A notable example involves the creation of novel 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]-hexahydropyrimidine-2,4,6-trione derivatives, which have been investigated as MMP9 inhibitors. nih.gov In this case, one of the nitrogen atoms of the diazaspiro[3.5]nonane ring is substituted with a complex pyrimidine-based moiety. nih.gov
In the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, the optimization of the piperidine N-capping group (an N-substituent) was a key step. nih.gov This highlights how systematic modification of N-substituents can lead to potent and effective therapeutic agents. nih.gov The general Paal-Knorr reaction, used for synthesizing N-substituted pyrroles, provides a conceptual framework for the formation of N-heterocycles through the reaction of a dicarbonyl compound with a primary amine, a principle applicable to the derivatization of amine-containing scaffolds. mdpi.com
The synthesis of N-substituted energetic materials, such as N-allyl and N-acryloyl dinitropyrazoles, demonstrates common synthetic transformations for N-alkylation and N-acylation. nih.gov These reactions typically involve treating the parent N-H compound with an alkyl halide (e.g., allyl bromide) or an acyl chloride (e.g., acryloyl chloride) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as acetonitrile. nih.gov
Table 1: General Conditions for N-Substitution Reactions
| Reaction Type | Reagents | Base | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Allyl Bromide) | Triethylamine (TEA) | Acetonitrile | 60 °C | 12 h |
| N-Acylation | Acyl Chloride (e.g., Acryloyl Chloride) | Triethylamine (TEA) | Acetonitrile | 60 °C | 12 h |
Data derived from analogous substitution reactions on dinitropyrazoles. nih.gov
For the selective functionalization of the two different nitrogen atoms in a diazaspiro[3.5]nonane framework, the use of protecting groups is essential. The most common strategy involves the preparation of a mono-protected derivative, typically with a tert-butoxycarbonyl (Boc) group. This creates a versatile building block where the unprotected nitrogen is available for reaction, while the protected nitrogen can be deprotected and functionalized in a subsequent step.
One detailed patented method describes the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. google.com This multi-step route begins with the reaction of a starting compound with ethylmalonate, followed by reduction, tosylation, cyclization, and further reduction before the introduction of the Boc protecting group. google.com The final step involves a palladium-on-carbon catalyzed reaction to yield the desired protected building block. google.com
Table 2: Seven-Step Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| 1 | Knoevenagel condensation | Ethylmalonate, Ammonium acetate | Ethanol | 80 | 4 |
| 2 | Reduction | Lithium borohydride | Tetrahydrofuran | 0-70 | 2.5 |
| 3 | Tosylation | p-Toluenesulfonyl chloride | Dichloromethane | 25 | 12 |
| 4 | Cyclization | Cesium carbonate | Acetonitrile | Not specified | Not specified |
| 5 | Reduction | Magnesium | Methanol | 25-80 | 1 |
| 6 | Boc Protection | Boc anhydride | Dichloromethane | 25 | 12 |
| 7 | Deprotection/Reduction | Palladium on carbon, H₂ | Methanol | Not specified | Not specified |
This table summarizes a patented industrial synthesis route. google.com
Another approach for a related compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, involves an epoxidation and ring-enlargement reaction sequence from simpler starting materials. google.com The availability of these protected intermediates, such as 5-Boc-2,5-diazaspiro[3.5]nonane, is crucial for their use in medicinal chemistry. nih.govsigmaaldrich.com
Optimization of Synthetic Pathways for Research and Industrial Applications
A patent for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, an analog of the diazaspiro core, explicitly focuses on developing a method suitable for industrial production. google.com The inventors highlight advantages such as readily available raw materials, a short synthetic route, high yield, and ease of reaction control. google.com This pathway involves an initial acylation, followed by a self-cyclization, a reduction, and a final deprotection step. google.com
Similarly, a method for synthesizing 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester was developed to overcome the limitations of previous routes, which had low yields and used expensive or hazardous materials like nitromethane. google.com The optimized process boasts fewer reaction steps, simple operation, and a high total yield of 70.7%, making it suitable for large-scale preparation. google.com
For research applications, particularly in drug discovery, optimization may focus on creating modular and flexible synthetic routes. A strategy for assembling 3-azetidines and related spirocyclic systems was developed to provide a more direct and modular entry point to these structures, facilitating their integration into medicinal chemistry programs. researchgate.net Furthermore, lead optimization efforts in drug discovery programs often involve modifying synthetic pathways to improve not just chemical yield but also the metabolic stability and pharmacokinetic profiles of the resulting compounds. vu.nl
Structural Characterization and Elucidation in Advanced Chemical Research
Spectroscopic Methods for Structural Analysis
The definitive identification and characterization of 2,5-Diazaspiro[3.5]nonane dihydrochloride (B599025) rely on a suite of advanced spectroscopic and chromatographic techniques. These methods provide complementary information, allowing for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. uobasrah.edu.iq For 2,5-Diazaspiro[3.5]nonane dihydrochloride, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its complex spirocyclic framework. uobasrah.edu.iqrsc.org
In the ¹H NMR spectrum, the protons on the azetidine (B1206935) and piperidine (B6355638) rings would exhibit characteristic chemical shifts and coupling patterns. The presence of the dihydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atoms due to their protonation. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning the proton and carbon signals unambiguously. beilstein-journals.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spiro-carbon, being a quaternary carbon, would show a characteristic chemical shift. The chemical shifts of the carbons adjacent to the nitrogen atoms would also be significantly affected by the protonation state. nih.gov While specific experimental NMR data for this compound is not widely published in public-domain literature, representative data for related spirocyclic systems can provide an estimation of the expected spectral features. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Related Spirocyclic Amine Derivative
| Atom | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) |
| Spiro-C | - | ~60-70 |
| CH₂ (Azetidine ring) | ~3.5-4.5 (broad) | ~45-55 |
| CH₂ (Piperidine ring, adjacent to N) | ~3.0-4.0 (broad) | ~40-50 |
| CH₂ (Piperidine ring) | ~1.5-2.5 | ~20-30 |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific salt form.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be employed to confirm the molecular ion and to study its fragmentation pattern. bldpharm.com
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a chemical compound and for separating it from any impurities. nih.gov For this compound, a reversed-phase HPLC method would typically be developed. colab.ws The retention time of the compound under specific chromatographic conditions serves as an identifier. The purity of the sample is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The use of a suitable detector, such as a UV detector or a charged aerosol detector (CAD), is necessary for this analysis.
Conformational Analysis of the Diazaspiro[3.5]nonane Ring System
The 2,5-diazaspiro[3.5]nonane ring system is a conformationally constrained framework. The spirocyclic nature, where the azetidine and piperidine rings share a single carbon atom, imparts significant rigidity to the molecule. The piperidine ring can, in principle, adopt chair, boat, or twist-boat conformations. However, the chair conformation is generally the most stable for six-membered rings. The azetidine ring is a puckered four-membered ring.
Stereochemical Investigations of Diazaspiro[3.5]nonane Derivatives
The 2,5-diazaspiro[3.5]nonane scaffold is achiral as it possesses a plane of symmetry. However, substitution on the azetidine or piperidine rings can introduce chirality, leading to the formation of stereoisomers. The synthesis of stereochemically pure derivatives is often a key objective in medicinal chemistry. The stereocontrolled synthesis of related spirocyclic diamines has been reported, highlighting the importance of stereochemistry in this class of compounds. nih.gov
The characterization of stereoisomers requires specialized analytical techniques. Chiral HPLC is a powerful method for separating enantiomers and diastereomers. X-ray crystallography can provide the absolute configuration of a chiral molecule if a suitable single crystal can be obtained.
Chemical Reactivity and Transformation Studies of 2,5 Diazaspiro 3.5 Nonane Dihydrochloride
Reactivity of Amine Functionalities within the Spirocyclic System
The 2,5-diazaspiro[3.5]nonane scaffold features two secondary amine groups located in different ring systems: one in a four-membered azetidine (B1206935) ring and the other in a six-membered piperidine (B6355638) ring. This inherent structural difference influences their reactivity, which is often exploited in selective functionalization. The dihydrochloride (B599025) salt form ensures stability and ease of handling, with the free diamine typically being generated in situ for subsequent reactions.
The reactivity of these amine functionalities is commonly explored through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modifying the physicochemical properties of the parent scaffold. For instance, the free secondary amines can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes and ketones.
Acylation of the amine groups is another key transformation, allowing for the introduction of amide, carbamate, urea, and sulfonamide moieties. The choice of acylating agent and reaction conditions can allow for selective functionalization of one amine over the other, a crucial aspect for building complex molecular architectures. Often, protecting group strategies are employed, where one amine is selectively protected, allowing for the controlled reaction of the other. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be selectively introduced and later removed under acidic conditions.
Functional Group Interconversions on the Diazaspiro[3.5]nonane Scaffold
The ability to convert the amine functionalities of 2,5-diazaspiro[3.5]nonane into other functional groups is a critical aspect of its synthetic utility, enabling the creation of diverse derivatives with tailored properties. While direct, one-step conversions from the dihydrochloride salt are less common, transformations are typically carried out on the free base or, more frequently, on a protected intermediate.
The secondary amine groups can serve as starting points for a variety of functional group interconversions. For example, after N-alkylation with a suitable reagent bearing a terminal functional group, further chemical modifications can be performed.
While specific, extensively documented examples of a broad range of functional group interconversions starting directly from 2,5-diazaspiro[3.5]nonane dihydrochloride are not widely available in the literature, the principles of amine chemistry suggest numerous possibilities. These transformations often involve multi-step sequences, starting with the protection of one amine, followed by the desired conversion on the other, and concluding with deprotection. The development of new synthetic methodologies is expanding the toolbox for such interconversions, promising to unlock the full potential of the diazaspiro[3.5]nonane scaffold.
Catalytic Transformations Involving Diazaspiro[3.5]nonane Cores
The rigid, three-dimensional structure of the 2,5-diazaspiro[3.5]nonane scaffold makes it an attractive candidate for the development of novel ligands for transition metal catalysis. The two nitrogen atoms can act as coordination sites for a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.
While the direct use of this compound in catalysis is not prominent, its derivatives, where the amine functionalities are incorporated into larger, more complex ligand architectures, hold significant potential. By modifying the substituents on the nitrogen atoms, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize catalytic activity and selectivity.
The development of catalysts based on diazaspiro[3.5]nonane is an emerging area of research. The synthesis of chiral derivatives of this scaffold could lead to new classes of ligands for a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and other important catalytic processes. The unique conformational constraints imposed by the spirocyclic core could lead to catalysts with novel reactivity and selectivity profiles compared to more traditional acyclic or monocyclic diamine ligands. Further exploration in this area is expected to yield exciting advancements in the field of catalysis.
Regioselectivity and Stereoselectivity in Reactions of Spirocyclic Diamines
The presence of two distinct secondary amine groups within the 2,5-diazaspiro[3.5]nonane framework—one in a strained four-membered ring and the other in a more flexible six-membered ring—presents a significant opportunity for regioselective reactions. The differing steric and electronic environments of these two nitrogen atoms can lead to preferential reaction at one site over the other.
For instance, the piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen. This difference can be exploited to achieve selective mono-functionalization under carefully controlled reaction conditions. Factors such as the nature of the electrophile, the solvent, and the temperature can all play a crucial role in determining the regiochemical outcome. The use of protecting groups, as mentioned earlier, provides a robust strategy to ensure high regioselectivity.
Computational and Theoretical Chemistry Studies of 2,5 Diazaspiro 3.5 Nonane and Its Derivatives
The unique three-dimensional structure of the 2,5-diazaspiro[3.5]nonane scaffold, which combines an azetidine (B1206935) and a piperidine (B6355638) ring through a shared quaternary carbon, has prompted a range of computational and theoretical investigations. These studies are crucial for understanding the molecule's conformational behavior, electronic properties, and potential as a building block in medicinal chemistry and materials science.
Applications in Advanced Organic Synthesis and Materials Science Research
2,5-Diazaspiro[3.5]nonane Dihydrochloride (B599025) as a Versatile Building Block in Complex Molecule Construction
The conformationally constrained framework of 2,5-diazaspiro[3.5]nonane dihydrochloride makes it an exemplary building block for constructing complex molecular architectures. The presence of two distinct nitrogen atoms—one in the four-membered azetidine (B1206935) ring and one in the six-membered piperidine (B6355638) ring—provides differential reactivity and specific vectors for substitution, enabling the synthesis of diverse and structurally complex molecules. The development of synthetic methods for related spirocyclic compounds, such as 2,5-dioxa-8-azaspiro[3.5]nonane, highlights the broad applicability of these scaffolds in medicinal chemistry and organic synthesis. google.com The synthesis of these structures often involves multi-step sequences that build the spirocyclic core, which can then be elaborated into more complex targets. google.com
Utilization of Diazaspiro[3.5]nonane Scaffolds in Heterocyclic Synthesis
The diazaspiro[3.5]nonane core is a powerful synthon for the creation of novel heterocyclic systems. Its inherent structure can be integrated into larger, more complex heterocyclic frameworks through various synthetic strategies. Research into related diazaspiro compounds demonstrates the potential for domino reactions and multicomponent reactions to efficiently generate molecular diversity. For instance, a one-step, palladium-catalyzed domino reaction has been used to create diazaspiro[4.5]decane scaffolds with exocyclic double bonds, forming three new carbon-carbon bonds in a single operation. rsc.org Similarly, multicomponent reactions involving isocyanides and acetylenic esters have been developed to produce intricate spiro heterocyclic scaffolds like 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov These examples of sophisticated cyclization and assembly reactions on analogous spiro-systems suggest that 2,5-diazaspiro[3.5]nonane can serve as a key component in the synthesis of new classes of fused and spiro-linked heterocycles. nih.govmdpi.com
Role in the Development of Advanced Chemical Reagents and Intermediates
This compound serves as a precursor to a variety of advanced chemical reagents and intermediates. By selectively functionalizing one or both nitrogen atoms, chemists can create bifunctional linkers and more elaborate building blocks for specific synthetic purposes. Patent literature details the synthesis of derivatives like 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, which showcases how the basic nonane (B91170) skeleton is transformed into a more complex intermediate designed for further synthetic elaboration. google.com The development of orthogonally protected diazaspiro analogues allows for sequential and controlled chemical modifications, further expanding their utility as versatile intermediates in multi-step synthetic campaigns. nih.gov
Design and Synthesis of Bioactive Molecule Scaffolds Incorporating Diazaspiro[3.5]nonane
The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold is particularly advantageous in drug discovery, where molecular shape is critical for specific interactions with biological targets.
The diazaspiro core has been successfully incorporated into scaffolds designed to modulate the activity of key biological targets, including enzymes and receptors. While research often focuses on various isomers, the principles are broadly applicable. For example, derivatives of the closely related 2,7-diazaspiro[3.5]nonane have been developed as potent inhibitors of matrix metalloproteinase-9 (MMP9), a target for treating ocular surface diseases like dry eye disease. nih.gov Furthermore, diazaspiro scaffolds have been investigated as crucial components in inhibitors for major oncology targets such as SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) and PARP (Poly (ADP-ribose) polymerase). nih.govgoogle.comnih.govnih.gov The spirocyclic structure serves as a non-planar linker that can correctly orient pharmacophoric groups to fit into the allosteric or active sites of these enzymes. nih.govnih.gov The exploration of diazaspiro cores as bioisosteres for common motifs like piperazine (B1678402) has also yielded potent ligands for targets such as the σ2 receptor. mdpi.com
| Diazaspiro Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 2,7-Diazaspiro[3.5]nonane | MMP9 | Ocular Diseases (Dry Eye) | nih.gov |
| General Diazaspirocycles | SHP2 | Oncology | nih.govnih.gov |
| General Diazaspirocycles | PARP | Oncology | google.comnih.gov |
| 2,6-Diazaspiro[3.3]heptane | σ2 Receptor | Neurology/Psychiatry | mdpi.com |
Potential Applications in Supramolecular Chemistry and Materials Science
While less explored than its medicinal chemistry applications, the 2,5-diazaspiro[3.5]nonane scaffold possesses features that make it a promising candidate for research in supramolecular chemistry and materials science. The presence of two nitrogen atoms allows it to act as a ligand for metal coordination, potentially forming discrete supramolecular coordination complexes or extended metal-organic frameworks (MOFs). nih.gov The rigid, non-planar structure could be used to direct the formation of specific three-dimensional assemblies. nih.govnih.gov
In materials science, the bifunctional nature of 2,5-diazaspiro[3.5]nonane suggests its potential use as a monomer in polymerization reactions. Incorporating such a rigid spirocyclic unit into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. Although there is limited published research on the specific use of 2,7-diazaspiro[3.5]nonane in polymer synthesis, its structural characteristics make it an intriguing candidate for the development of novel functional polymers and advanced materials.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Diazaspiro[3.5]nonane Systems
The generation of complex molecules for drug discovery programs relies heavily on the availability of versatile and efficiently produced building blocks. While the diazaspiro[3.5]nonane core is of significant interest, traditional synthetic approaches can be lengthy and inefficient. For instance, related structures like 2,6-diazaspiro[3.5]nonane have been prepared via a six-step route, which, while effective for initial discovery, highlights the need for more direct and modular methods to support broader medicinal chemistry applications. researchgate.net
One patented method for a related 1,7-diazaspiro[3.5]nonane derivative reports a high total yield of 70.7% with the advantages of simple operation and cheap raw materials, making it suitable for large-scale preparation. bath.ac.uk Similarly, a recently developed synthesis for 2,5-dioxa-8-azaspiro[3.5]nonane, a structural analogue, was designed specifically for industrial applicability with a short route and high yield. researchgate.net These examples underscore the direction of current research: to develop robust, economical, and scalable syntheses that can make the core diazaspiro[3.5]nonane system and its derivatives more accessible for widespread use.
| Synthetic Goal | Key Challenge | Example of Progress (in related systems) | Reference |
| Efficiency | Long, multi-step sequences | Reduction from a 6-step route to more direct methods. | researchgate.net |
| Yield | Low overall conversion | Achieving total yields as high as 70.7%. | bath.ac.uk |
| Scalability | Use of hazardous or expensive reagents | Focus on cheap, easily available raw materials suitable for industrial scale. | bath.ac.ukresearchgate.net |
| Modularity | Difficult construction of the spirocyclic core | Development of new methods for building the quaternary center. | researchgate.net |
Integration of 2,5-Diazaspiro[3.5]nonane Dihydrochloride (B599025) into Automated Synthesis Platforms
The drive to accelerate the drug discovery cycle has led to the increasing adoption of automated synthesis platforms. These technologies enable the rapid production of large libraries of compounds for high-throughput screening. The integration of building blocks like 2,5-diazaspiro[3.5]nonane dihydrochloride into these workflows is a critical step toward fully leveraging its potential.
Flow Chemistry is one of the most promising automation technologies. researchgate.netspirochem.com By conducting reactions in a continuous stream rather than in a traditional batch reactor, flow chemistry offers precise control over reaction parameters, enhanced safety, and superior scalability. spirochem.com Recently, a fully automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines was reported, demonstrating the power of this approach for creating complex spiro-heterocycles from simple primary amines. researchgate.net Such systems can be programmed to run a sequence of reactions automatically, telescoping a multi-step synthesis into a single, continuous operation without isolating intermediates. researchgate.netuc.pt This methodology is ideal for the modular assembly of diverse libraries based on a common scaffold like diazaspiro[3.5]nonane.
DNA-Encoded Library (DEL) technology represents another frontier in high-throughput synthesis. researchgate.netvipergen.com In DEL, small molecule building blocks are attached to unique DNA tags that act as identifiable barcodes. researchgate.net Using a "split-and-pool" synthesis strategy, vast libraries containing billions of unique compounds can be generated. researchgate.net The challenges associated with preparing and diversifying spirocycles like azaspiro[3.3]heptanes have historically limited their use in DELs. rsc.org However, recent advances in DNA-compatible reactions are making it possible to incorporate these valuable, three-dimensional scaffolds, thereby enriching the structural diversity of these massive libraries. vipergen.comrsc.org
| Platform | Principle | Advantages for Diazaspiro[3.5]nonane | Reference |
| Flow Chemistry | Reactions occur in a continuous stream through a reactor. | Automated, scalable, safe, precise control, rapid library synthesis. | researchgate.netresearchgate.netspirochem.com |
| DNA-Encoded Libraries (DEL) | Molecules are tagged with a DNA barcode for identification. | Enables synthesis and screening of billions of compounds; access to novel chemical space. | researchgate.netvipergen.comrsc.org |
Exploration of New Functionalization Strategies for Enhanced Molecular Complexity
The utility of the 2,5-diazaspiro[3.5]nonane scaffold lies in its potential for functionalization at multiple positions, allowing for the precise tuning of its physicochemical and pharmacological properties. The two nitrogen atoms and the carbon backbone provide distinct handles for chemical modification.
A key strategy for achieving controlled functionalization is the use of orthogonally protected building blocks. researchgate.net In this approach, different protecting groups that can be removed under distinct chemical conditions are installed on the two nitrogen atoms. This allows for the selective, stepwise modification of each amine, enabling the construction of highly complex and unsymmetrical derivatives.
Research into related azaspiro[3.5]nonane systems demonstrates how functionalization drives the discovery of new bioactive agents. In one study, optimization of the piperidine (B6355638) N-capping group and an attached aryl group led to the identification of a potent GPR119 agonist for the potential treatment of diabetes. researchgate.net This highlights how systematic modification of the scaffold's peripheral groups can lead to compounds with highly specific biological activity.
Furthermore, new functionalization strategies are being developed to incorporate these scaffolds into novel platforms like DNA-encoded libraries. This involves developing robust chemical reactions that can attach the spirocycle to a DNA tag and then further diversify the molecule, all in the presence of the sensitive DNA strand. rsc.org This approach vastly expands the accessible molecular complexity, creating libraries of spirocycles with diverse decorations for drug discovery screening. vipergen.comrsc.org
| Strategy | Description | Goal | Reference |
| Orthogonal Protection | Using different, selectively removable protecting groups on the two nitrogen atoms. | Controlled, stepwise synthesis of complex, non-symmetrical derivatives. | researchgate.net |
| Peripheral Group Optimization | Systematically modifying substituents on the scaffold (e.g., N-capping groups, aryl moieties). | To fine-tune biological activity and establish structure-activity relationships (SAR). | researchgate.net |
| On-DNA Functionalization | Modifying the scaffold after it has been attached to a DNA tag. | To generate massive, diverse libraries of spirocyclic compounds for high-throughput screening. | vipergen.comrsc.org |
Advanced Computational Methodologies for Predictive Design of Diazaspiro[3.5]nonane Derivatives
In parallel with synthetic advancements, advanced computational methodologies are becoming indispensable for the rational design of novel diazaspiro[3.5]nonane derivatives. These in silico tools allow researchers to predict the properties and biological activity of molecules before they are synthesized, saving significant time and resources. researchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical method used to understand the structural and electronic properties of molecules. researchgate.net By calculating properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), researchers can predict a molecule's reactivity and how it will interact with other molecules, such as a biological target. researchgate.net
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.net This method is crucial for structure-based drug design, where scientists aim to design a molecule that fits perfectly into the active site of a target protein to elicit a specific biological response. The results can guide the design of new derivatives with improved binding affinity and selectivity. researchgate.net These computational predictions are a key component of establishing a Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological activity. researchgate.net The combination of these computational approaches enables a more targeted and efficient exploration of the vast chemical space accessible from the diazaspiro[3.5]nonane scaffold.
| Computational Method | Application in Designing Diazaspiro[3.5]nonane Derivatives | Goal | Reference |
| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies (FMO), and electrostatic potential (MEP). | To predict molecular reactivity and non-covalent interaction sites. | researchgate.net |
| Molecular Docking | Simulating the binding of a derivative into the active site of a protein target. | To predict binding affinity and orientation, guiding the design of more potent inhibitors or agonists. | researchgate.net |
| Structure-Activity Relationship (SAR) Analysis | Correlating changes in chemical structure with changes in biological activity. | To understand which molecular features are critical for activity and to design improved compounds. | researchgate.net |
Q & A
Q. Q: What are the common synthetic routes for 2,5-diazaspiro[3.5]nonane dihydrochloride?
A: Synthesis typically involves cyclization of a linear precursor (e.g., a diamino or carbonyl-containing intermediate) under basic or acidic conditions, followed by salt formation with hydrochloric acid. For example, cyclization of a substituted pentane derivative with nitrogen atoms at positions 2 and 5 can form the spirocyclic core. Subsequent treatment with HCl yields the dihydrochloride salt. Reaction optimization parameters include temperature (e.g., 80–120°C), solvent (e.g., ethanol or DMF), and stoichiometric ratios to maximize yield and purity .
Advanced Synthesis
Q. Q: How can researchers optimize reaction conditions to improve yield and purity?
A: Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst use : Bases like triethylamine or K₂CO₃ facilitate deprotonation during cyclization.
- Temperature control : Gradual heating avoids side reactions (e.g., decomposition).
- Workup protocols : Precipitation in ice-water followed by recrystallization (water-ethanol mixtures) improves purity .
Basic Biological Activity
Q. Q: What are the primary biological targets or therapeutic areas for this compound?
A: Diazaspiro compounds are explored for modulating neurotransmitter systems (e.g., sigma receptors, dopamine/serotonin pathways) and oncology targets. The spirocyclic structure may enhance binding to enzymes or receptors involved in neurological disorders or cancer progression .
Advanced Functional Profiling
Q. Q: How can functional profiles (agonist/antagonist activity) be investigated?
A: Use:
- Radioligand binding assays : Compete with labeled ligands (e.g., [³H]-DTG for sigma receptors).
- In vivo models : Assess antinociceptive effects in mechanical hypersensitivity models (e.g., capsaicin-induced allodynia).
- Phenytoin assays : Confirm S1R/S2R subtype selectivity .
Basic Safety and Handling
Q. Q: What safety precautions are recommended for handling this compound?
A:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : 2–8°C in sealed, moisture-proof containers .
Advanced Stability
Q. Q: How does the dihydrochloride form influence stability and solubility?
A: The hydrochloride salt enhances aqueous solubility and stability by reducing hygroscopicity. However, prolonged exposure to moisture or heat (>40°C) can degrade the compound. Stability studies (HPLC, TGA) under accelerated conditions (e.g., 40°C/75% RH) are recommended .
Basic Characterization
Q. Q: What analytical methods are used for structural confirmation?
A:
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituents.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray crystallography : Resolve absolute configuration .
Advanced Data Contradictions
Q. Q: How to resolve discrepancies in reported biological activities of similar diazaspiro compounds?
A:
- Structural comparisons : Analyze substituent effects (e.g., methyl groups at position 2 vs. 7).
- Assay standardization : Control variables (cell lines, ligand concentrations).
- Computational modeling : Molecular docking (e.g., with S1R/S2R crystal structures) identifies key binding interactions .
Pharmacological Applications
Q. Q: What methodologies support its development as a therapeutic candidate?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
